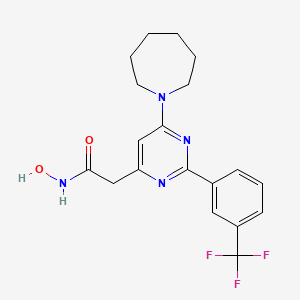
4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. The starting materials usually include pyrimidine derivatives and various reagents to introduce the hexahydro-1H-azepin-1-yl and trifluoromethylphenyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyrimidineacetamide, 2-(4-chlorophenyl)-6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-
- 4-Pyrimidineacetamide, 2-(4-methylphenyl)-6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-
Uniqueness
The uniqueness of 4-Pyrimidineacetamide, 6-(hexahydro-1H-azepin-1-yl)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- lies in its specific functional groups, which may confer unique biological activities and chemical properties compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
42055-79-8 |
|---|---|
Fórmula molecular |
C19H21F3N4O2 |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
2-[6-(azepan-1-yl)-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C19H21F3N4O2/c20-19(21,22)14-7-5-6-13(10-14)18-23-15(12-17(27)25-28)11-16(24-18)26-8-3-1-2-4-9-26/h5-7,10-11,28H,1-4,8-9,12H2,(H,25,27) |
Clave InChI |
AJIYSQXIXZCWBC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



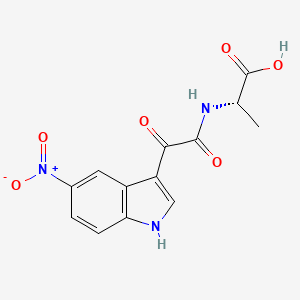
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
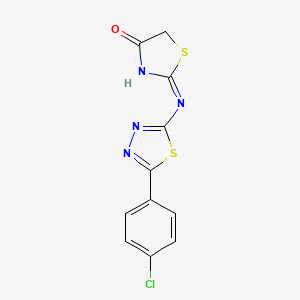

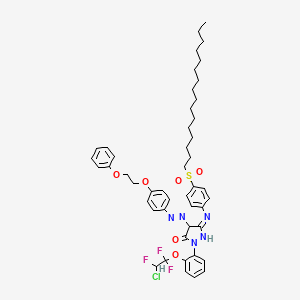
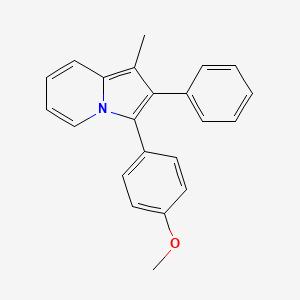
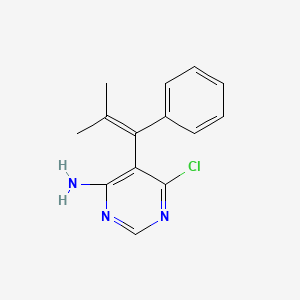
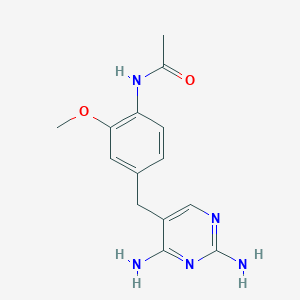
![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)

![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
![2,3-Dihydro-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B12920100.png)
